molecular formula C10H4BrF9O B1446989 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene CAS No. 1779132-37-4

2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene

Cat. No.: B1446989
CAS No.: 1779132-37-4
M. Wt: 391.03 g/mol
InChI Key: UHEBGNRDYXXOQE-UHFFFAOYSA-N
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Description

2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene is a halogenated aromatic compound. Compounds of this nature are often used in various chemical applications due to their unique properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene typically involves the halogenation of an aromatic ring followed by the introduction of fluorinated alkyl groups. Common reagents might include bromine or bromine-containing compounds for the bromination step, and hexafluoropropanol for the introduction of the hexafluoropropan-2-yloxy group. Reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, utilizing large reactors and continuous flow systems to manage the exothermic nature of halogenation reactions. Safety measures would be critical due to the reactive nature of bromine and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo further substitution reactions, particularly on the aromatic ring.

    Oxidation and Reduction: Depending on the functional groups present, the compound might be subject to oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products would depend on the specific reactions undertaken but could include various substituted aromatic compounds, alcohols, or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly those requiring high thermal stability and resistance to chemical degradation.

Biology and Medicine

While specific applications in biology and medicine would require detailed studies, similar compounds are often investigated for their potential as pharmaceuticals or as tools in biochemical research.

Industry

In industry, such compounds might be used in the production of specialty polymers, coatings, or as additives in high-performance materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In chemical reactions, the bromine and fluorine atoms would influence the reactivity of the aromatic ring, potentially making it more susceptible to nucleophilic attack. In biological systems, the compound’s mechanism would depend on its interaction with specific molecular targets, which would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenol
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-4-(trifluoromethyl)benzoic acid

Uniqueness

The presence of the hexafluoropropan-2-yloxy group in 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene makes it unique compared to other similar compounds. This group can impart additional stability and unique reactivity patterns, making it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

2-bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF9O/c11-6-3-4(1-2-5(6)8(12,13)14)21-7(9(15,16)17)10(18,19)20/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEBGNRDYXXOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130259
Record name Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779132-37-4
Record name Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779132-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene
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2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene
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2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene
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